BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: C-Laurdan for Studying
Membrane Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1674558

Introduction

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent
membrane probe designed for investigating the lipid organization and fluidity of biological and
artificial membranes.[1] It is a derivative of the well-known probe Laurdan, modified with a
carboxyl group which enhances its water solubility and sensitivity to membrane polarity.[2][3]
This increased sensitivity makes C-Laurdan an exceptional tool for visualizing lipid domains,
such as lipid rafts, and studying membrane phase transitions.[4][5]

The fluorescence of C-Laurdan is highly sensitive to the polarity of its microenvironment.[1] In
ordered, tightly packed membrane phases (e.g., gel phase or liquid-ordered, Lo), water
penetration into the bilayer is limited. This non-polar environment causes C-Laurdan's
emission spectrum to be blue-shifted.[6] Conversely, in disordered, fluid membrane phases
(liquid-disordered, Ld), water molecules can penetrate the lipid headgroup region. This polar
environment induces a significant red-shift in the emission spectrum.[6][7] By quantifying this
spectral shift, researchers can generate a ratiometric measure known as the Generalized
Polarization (GP) value, which directly correlates with membrane order and fluidity.[7]

Advantages over Laurdan:

» Greater Sensitivity: C-Laurdan exhibits a more pronounced response to changes in
membrane polarity.[4][5]
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o Higher Water Solubility: The presence of a carboxyl group improves its solubility in aqueous
solutions, facilitating easier cell labeling.[2][5]

o Enhanced Stability: It embeds more stably within the lipid bilayer, reducing its tendency to
diffuse out.[2][4]

» Brighter Two-Photon Imaging: It provides a stronger fluorescence signal in two-photon
microscopy applications.[4][5]

» Improved Confocal Imaging: Unlike Laurdan, which suffers from low photostability under
conventional excitation, C-Laurdan can be successfully used for imaging with standard
confocal microscopes.[7]

Quantitative Data
Table 1: Photophysical and Chemical Properties of C-
Laurdan
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Property Value Reference(s)
N-Methyl-N-[6-(1-
Chemical Name oxododecyl)-2-
naphthalenyl]glycine
Molecular Weight 397.56 g/mol [8]
Formula C25H35NO3 [8]
One-Photon Excitation (Aabs) 348 nm /405 nm [819]
Two-Photon Excitation 780 nm [8]
Emission Maximum (Aem) 423 nm (general) [1]8]
Emission in Ordered Phase ~440 nm [41[6]
Emission in Disordered Phase ~490 nm [4]16]
Quantum Yield (@) 0.43 [8]
Extinction Coefficient (g) 12,200 M~tcm~1 [8]
Purity >95% [8]
CAS Number 959839-06-6 [8]
Table 2: Solubility of C-Laurdan
Solvent Maximum Concentration Reference(s)
DMF 100 mM [8]
DMSO 20 mM [8]
Ethanol 10 mM [8]

Table 3: Typical Generalized Polarization (GP) Values in
Model and Biological Membranes

The GP value provides a quantitative measure of membrane order, calculated from the

emission intensities at blue and red wavelengths. High GP values correspond to high lipid
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order.

Membrane Phase | System  Typical GP Value Range Reference(s)

Model Membranes

Gel Phase (e.g., DPPC below

. > 0.55 [10]
Liquid-Ordered (Lo) Phase 0.27t0 0.70 [11][12]
Liquid-Disordered (Ld) Phase -0.36 to -0.29 [11]
Fluid Phase (e.g., DOPC) <-0.05 [10]
Biological Membranes

Plasma Membrane (average) ~0.16 - 0.18 [71[13]
Filopodia (highly ordered) ~0.26 [7]
Plasma Membrane (after ~ 0.06 (13]

cholesterol depletion)

Experimental Protocols
Protocol 1: Preparation of C-Laurdan Stock Solution

» Reagent: C-Laurdan powder.
e Solvent: Anhydrous DMSO or DMF.

e Procedure: a. Allow the vial of C-Laurdan powder to equilibrate to room temperature before
opening to prevent moisture condensation. b. Prepare a 1-10 mM stock solution by
dissolving the powder in the chosen solvent. For example, to make a 10 mM stock solution
from 1 mg of C-Laurdan (MW = 397.56), add 25.15 pL of DMSO. c. Vortex thoroughly until
the powder is completely dissolved. d. Aliquot the stock solution into small, single-use
volumes in amber vials or tubes wrapped in foil. e. Store aliquots at -20°C, protected from
light.[8] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Labeling of Live Cells
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This protocol is a general guideline and may require optimization for specific cell types.
e Materials:
o Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
o C-Laurdan stock solution (1-10 mM in DMSO).
o Serum-free culture medium or a suitable buffer (e.g., HBSS or Sdrensen's buffer).[15]

e Procedure: a. Grow cells to the desired confluency (typically 60-80%). b. Prepare a fresh
working solution of C-Laurdan by diluting the stock solution in serum-free medium or buffer
to a final concentration of 1-10 uM. A concentration of 5 uM is a good starting point.[13] c.
Remove the culture medium from the cells and gently wash once with pre-warmed serum-
free medium. d. Add the C-Laurdan working solution to the cells and incubate for 30-60
minutes at 37°C, protected from light.[13][15] e. After incubation, gently wash the cells two to
three times with pre-warmed serum-free medium or buffer to remove excess probe. f. Add
fresh, pre-warmed imaging medium (serum-free medium is recommended as serum can
extract the probe from the membrane) to the cells.[15] g. The cells are now ready for
imaging. Proceed with microscopy immediately.

Protocol 3: Image Acquisition and GP Calculation

This protocol is designed for a laser-scanning confocal microscope.
e Microscope Setup:
o Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
o Set the excitation source to 405 nm.[7][9]
o Set up two simultaneous emission detection channels:
» Channel 1 (Gel/Ordered Phase): 415-460 nm (centered around 440 nm).[4]

» Channel 2 (Fluid/Disordered Phase): 480-530 nm (centered around 490 nm).[4]
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o Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding
pixel saturation in both channels. Use the brightest regions of the sample to set the upper
limit.

e Image Acquisition:
o Acquire two simultaneous images, one for each channel (let's call them |_440 and |_490).

o Generalized Polarization (GP) Calculation: a. GP values are calculated on a pixel-by-pixel
basis using the following formula:[6] GP = (I_440 - G *1_490) / (I_440 + G *1_490) b. The G-
factor is a correction coefficient that accounts for the differential transmission and detection
efficiency of the microscope optics for the two emission channels. c. G-factor Calibration:
The G-factor can be determined by imaging a solution of C-Laurdan in a pure solvent (e.g.,
10 uM in DMSO) where the emission properties are uniform.[7] The G-factor is the ratio of
the total intensities of the red channel to the blue channel (G = sum(l_490) / sum(l_440)).
For many modern systems, G is close to 1. d. GP Image Generation: Use image analysis
software (e.g., ImageJ/Fiji with appropriate plugins or custom scripts, or MATLAB) to perform
the pixel-by-pixel calculation.[7][9] The resulting GP image is a pseudo-colored map where
pixel color represents the GP value, providing a direct visualization of membrane order.
Typically, high GP values (ordered) are shown in warmer colors (red/yellow) and low GP
values (disordered) in cooler colors (blue/green).

Visualizations
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Caption: Principle of C-Laurdan fluorescence for sensing membrane order.
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Caption: Experimental workflow for C-Laurdan membrane order analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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